5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile
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Overview
Description
5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C5H6N4O and a molecular weight of 138.13 g/mol . This compound is characterized by the presence of an oxazole ring, a hydrazine group, and a nitrile group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile typically involves the reaction of 2-methyl-1,3-oxazole-4-carbonitrile with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Primary amines.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. Additionally, the oxazole ring can interact with aromatic residues in biological targets, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-2-methyl-1,3-oxazole-4-carbonitrile
- 5-Hydrazinyl-2-ethyl-1,3-oxazole-4-carbonitrile
- 5-Hydrazinyl-2-methyl-1,3-thiazole-4-carbonitrile
Uniqueness
5-Hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile is unique due to the presence of both a hydrazine group and an oxazole ring, which confer distinct reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
IUPAC Name |
5-hydrazinyl-2-methyl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O/c1-3-8-4(2-6)5(9-7)10-3/h9H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYJFUFFTAJDKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NN)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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